molecular formula C18H15ClN2O3S B298355 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Cat. No. B298355
M. Wt: 374.8 g/mol
InChI Key: MAORBJNTYAZFIF-UDIJICLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses a unique chemical structure that has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, and reduce inflammation in animal models. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one in lab experiments is its diverse biological effects. This compound can be used to study various signaling pathways and their role in disease. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of analogs with improved solubility and bioavailability. Another area of interest is the study of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the study of the mechanism of action of this compound in various disease models could lead to the development of novel therapies.

Synthesis Methods

The synthesis of 5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the condensation of 3-chloro-4-hydroxybenzaldehyde and 4-methoxyaniline in the presence of thiosemicarbazide. The resulting product is then cyclized to form the thiazolidinone derivative. This synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In addition, it has been shown to possess antioxidant and antidiabetic properties.

properties

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-4-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15ClN2O3S/c1-21-17(23)16(10-11-3-8-15(22)14(19)9-11)25-18(21)20-12-4-6-13(24-2)7-5-12/h3-10,22H,1-2H3/b16-10-,20-18?

InChI Key

MAORBJNTYAZFIF-UDIJICLVSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)Cl)/SC1=NC3=CC=C(C=C3)OC

SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)O)Cl)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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